molecular formula C7H4F12O2 B8261026 Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- CAS No. 194039-81-1

Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro-

Cat. No. B8261026
Key on ui cas rn: 194039-81-1
M. Wt: 348.09 g/mol
InChI Key: OHHWIUWMPLFBMA-UHFFFAOYSA-N
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Patent
US05811596

Procedure details

A 300 ml reactor, which had been cooled down in dry ice/acetone bath to -20° C., was charged with 111.3 g of fuming sulfuric acid, 9.3 g of paraformaldehyde and 52.8 g of HFIPA, followed by stirring for 20 minutes. After stopping stirring, it was cooled down to room temperature by standing still. With this, the contents were separated into two layers. The organic matter of the upper layer was taken out and then washed with 50 ml of 5% sodium hydrogencarbonate aqueous solution. With this, it was separated into two layers to obtain an organic matter.
Quantity
111.3 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
52.8 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH2:6]=[O:7].[CH:8]([OH:17])([C:13]([F:16])([F:15])[F:14])[C:9]([F:12])([F:11])[F:10]>C(=O)=O.CC(C)=O>[CH:8]([O:17][CH2:6][O:7][CH:8]([C:13]([F:16])([F:15])[F:14])[C:9]([F:12])([F:11])[F:10])([C:13]([F:16])([F:15])[F:14])[C:9]([F:12])([F:11])[F:10] |f:3.4|

Inputs

Step One
Name
Quantity
111.3 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
9.3 g
Type
reactant
Smiles
C=O
Name
Quantity
52.8 g
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(F)F)O
Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O.CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stopping stirring
CUSTOM
Type
CUSTOM
Details
With this, the contents were separated into two layers
WASH
Type
WASH
Details
washed with 50 ml of 5% sodium hydrogencarbonate aqueous solution
CUSTOM
Type
CUSTOM
Details
With this, it was separated into two layers
CUSTOM
Type
CUSTOM
Details
to obtain an organic matter

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C(F)(F)F)(C(F)(F)F)OCOC(C(F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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